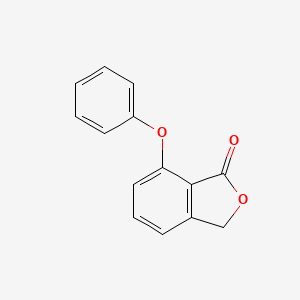![molecular formula C21H23BrN4O3 B15330103 Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3S)-7-Bromo-2-[(2-hydroxypropyl)amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate is a compound of interest due to its structure that integrates elements of benzo[e][1,4]diazepin and pyridyl groups. This unique composition allows it to possess potential pharmacological activities and scientific research relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. One of the feasible synthetic routes starts with the preparation of the benzo[e][1,4]diazepin scaffold. Following that, bromination at the 7-position is carried out under controlled conditions. Subsequent steps involve the incorporation of the 2-hydroxypropyl amine and pyridyl groups, which requires careful control of reaction conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
In an industrial setting, scaling up the synthesis of such a compound would require optimization of each step. This includes ensuring the availability of starting materials, employing catalysts to increase the reaction rates, and using high-efficiency purification techniques to maintain the product's integrity. Techniques like high-performance liquid chromatography (HPLC) could be crucial for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the 2-hydroxypropyl moiety can be subjected to oxidation.
Reduction: Reduction reactions can target the bromo-substituted benzodiazepine ring to modify its properties.
Substitution: The bromine atom is a good leaving group and can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in the presence of acetone for a halogen exchange reaction.
Major Products Formed
Oxidation: Conversion of the alcohol group to a ketone or carboxylic acid.
Reduction: A debrominated derivative of the benzodiazepine ring.
Substitution: Introduction of different substituents like alkyl or aryl groups replacing bromine.
Scientific Research Applications
In Chemistry
This compound is used as a starting material for the synthesis of various derivatives, aiding in the study of structure-activity relationships (SAR) in medicinal chemistry.
In Biology
The unique pharmacophore present in the compound could be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
In Medicine
Due to the presence of the benzodiazepine core, this compound could be a lead compound in the development of anxiolytic or anticonvulsant drugs.
In Industry
The structural complexity makes it suitable for use in creating specialized materials for pharmaceuticals and in the development of diagnostic tools.
Mechanism of Action
The compound's mechanism of action likely involves interaction with specific molecular targets such as GABA-A receptors, similar to other benzodiazepines. Its binding may modulate the receptor's activity, leading to its pharmacological effects. The presence of the pyridyl group may enhance its affinity and specificity towards particular targets.
Comparison with Similar Compounds
Unique Features
The presence of the 7-bromo substituent and the 2-hydroxypropyl amine moiety gives it distinct physicochemical properties.
The pyridyl group contributes to its unique binding characteristics.
Similar Compounds
Diazepam: A simpler benzodiazepine without the pyridyl and hydroxypropyl modifications.
Alprazolam: A benzodiazepine with a triazole ring instead of a pyridyl ring.
Comparison Highlight: Compared to Diazepam and Alprazolam, Methyl 3-[(3S)-7-Bromo-2-[(2-hydroxypropyl)amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate exhibits unique structural elements that may confer different pharmacokinetic and dynamic profiles.
Properties
IUPAC Name |
methyl 3-[7-bromo-2-(2-hydroxypropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3/c1-13(27)12-24-21-18(8-9-19(28)29-2)25-20(17-5-3-4-10-23-17)15-11-14(22)6-7-16(15)26-21/h3-7,10-11,13,18,27H,8-9,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFDJGDMKFNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C1C(N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


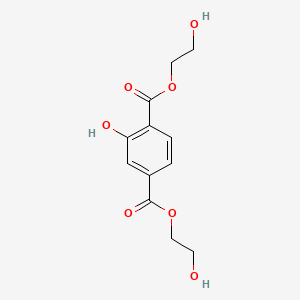
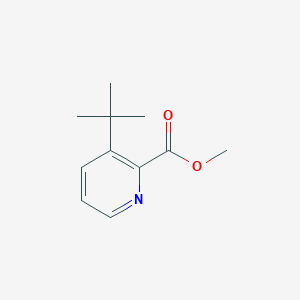
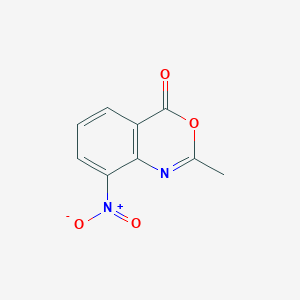
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
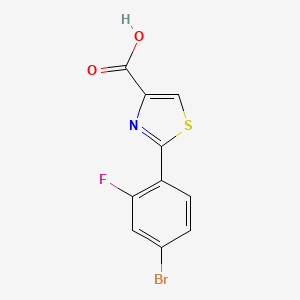
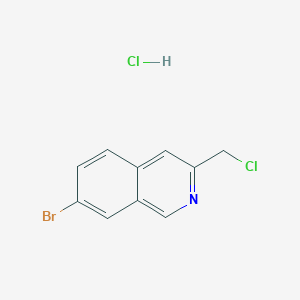
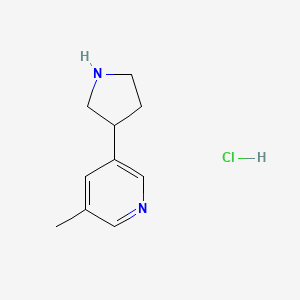

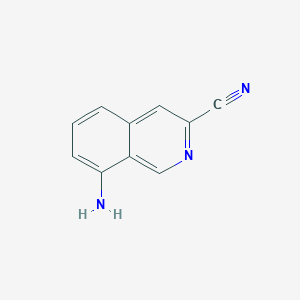
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)

